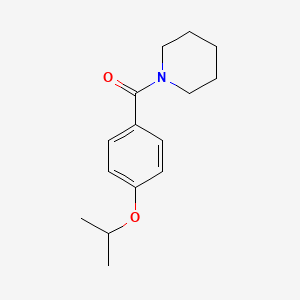
1-(4-isopropoxybenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isopropoxybenzoyl)piperidine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
科学的研究の応用
1-(4-isopropoxybenzoyl)piperidine has been found to have various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been reported to have potential as an antipsychotic drug due to its ability to modulate dopamine receptors in the brain. 1-(4-isopropoxybenzoyl)piperidine has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
作用機序
The mechanism of action of 1-(4-isopropoxybenzoyl)piperidine is not fully understood. However, it has been reported to act as a dopamine receptor modulator, specifically targeting the D2 receptor subtype. 1-(4-isopropoxybenzoyl)piperidine has also been found to have an affinity for sigma receptors, which are involved in various physiological processes such as pain perception and mood regulation.
Biochemical and Physiological Effects:
1-(4-isopropoxybenzoyl)piperidine has been found to have various biochemical and physiological effects. It has been reported to increase the release of dopamine in the brain, leading to an increase in dopamine signaling. 1-(4-isopropoxybenzoyl)piperidine has also been found to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate sigma receptors.
実験室実験の利点と制限
One of the main advantages of using 1-(4-isopropoxybenzoyl)piperidine in lab experiments is its ability to modulate dopamine receptors, which are involved in various physiological processes. 1-(4-isopropoxybenzoyl)piperidine has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. However, one of the limitations of using 1-(4-isopropoxybenzoyl)piperidine in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research of 1-(4-isopropoxybenzoyl)piperidine. One of the main directions is to further investigate its potential as an antipsychotic drug. 1-(4-isopropoxybenzoyl)piperidine has been found to have an affinity for dopamine receptors, which are involved in the pathophysiology of various psychiatric disorders such as schizophrenia. Another direction is to investigate its potential as a treatment for chronic pain and inflammation. 1-(4-isopropoxybenzoyl)piperidine has been found to have anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new pain medications.
Conclusion:
In conclusion, 1-(4-isopropoxybenzoyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to have various biochemical and physiological effects, including the ability to modulate dopamine receptors and anti-inflammatory and analgesic properties. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 1-(4-isopropoxybenzoyl)piperidine involves the reaction of piperidine with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and the product is obtained in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
piperidin-1-yl-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(2)18-14-8-6-13(7-9-14)15(17)16-10-4-3-5-11-16/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSBMCLZCGVCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl-(4-propan-2-yloxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)





![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)

